These properties make 1-Butanol-d10 a versatile reagent for various synthetic applications, including:
In the field of pharmaceutical research, 1-Butanol-d10 plays a crucial role in:
Environmental scientists utilize 1-Butanol-d10 as:
1-Butanol-d10, also known as n-Butyl Alcohol-d10, is a isotopically enriched form of 1-butanol, a four-carbon alcohol. The "d10" designation indicates that all ten hydrogens (H) in the molecule are replaced with deuterium (D), a stable isotope of hydrogen containing one neutron. 1-Butanol-d10 is primarily synthesized for use in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy [].
1-Butanol-d10 shares the same basic structure as 1-butanol with a four-carbon chain (butyl group) bonded to a hydroxyl (OH) group. However, all the hydrogens are replaced with deuterium. This isotopic substitution alters the NMR properties of the molecule, making it a valuable tool for researchers [].
The key feature of 1-Butanol-d10's structure is the presence of ten deuterium atoms. Deuterium has a spin of 1, unlike the spin of 1/2 for protons (hydrogen nuclei). This difference in spin properties affects how the molecule behaves in an NMR spectrometer, leading to distinct signal peaks compared to those of regular 1-butanol.
Synthesis of 1-Butanol-d10 typically involves the catalytic hydrogenation of a deuterated precursor, such as crotonaldehyde-d4, using deuterium gas (D2) as the source of deuterium atoms [].
For instance, 1-Butanol-d10 can be used as a solvent for reactions where it's crucial to distinguish the signals of the target molecule from those of the solvent in NMR analysis.
Flammable;Corrosive;Irritant